

1-(3-chlorophenyl)piperazin-2-one Hydrochloride solubility profile

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Compound of Interest

Compound Name: 1-(3-chlorophenyl)piperazin-2-one Hydrochloride

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An In-depth Technical Guide to the Solubility Profile of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride**

Introduction

1-(3-chlorophenyl)piperazin-2-one Hydrochloride is a substituted piperazine derivative. The piperazine ring is a common structural motif, or "privileged scaffold," in medicinal chemistry, appearing in a wide array of FDA-approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.^{[1][2]} Understanding the physicochemical properties of any new chemical entity is fundamental to its development, and solubility is arguably one of the most critical parameters. Poor aqueous solubility can severely limit a compound's bioavailability and therapeutic efficacy, posing significant challenges for formulation scientists.^{[3][4]}

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the factors expected to govern the solubility of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride**. While specific experimental data for this compound is not extensively published, this guide synthesizes foundational chemical principles and data from structurally related analogs to build a robust predictive solubility profile. Furthermore, it provides detailed, industry-standard protocols for the empirical determination of solubility, empowering researchers to generate precise and reliable data.

Physicochemical Characterization

The solubility behavior of a molecule is intrinsically linked to its structure. **1-(3-chlorophenyl)piperazin-2-one Hydrochloride** possesses distinct functional groups that dictate its interaction with various solvents.

Property	Value	Source
IUPAC Name	1-(3-chlorophenyl)-2-piperazinone hydrochloride	
CAS Number	183500-94-9	[5]
Molecular Formula	$C_{10}H_{11}ClN_2O \cdot HCl$	
Molecular Weight	247.12 g/mol	
Physical Form	Solid	

Key Structural Features:

- **Piperazin-2-one Core:** This core contains two nitrogen atoms. The nitrogen at position 1 is part of an amide linkage and is non-basic. The secondary amine nitrogen at position 4 is basic and is the site of protonation, forming the hydrochloride salt.
- **3-Chlorophenyl Group:** This aromatic, lipophilic group attached to the amide nitrogen significantly increases the nonpolar character of the molecule, which tends to decrease aqueous solubility.
- **Hydrochloride Salt:** The formation of a hydrochloride salt with the basic nitrogen at position 4 is a common strategy to enhance the aqueous solubility of amine-containing compounds.[\[6\]](#)

Inferred pKa and Lipophilicity (logP)

Direct experimental pKa and logP values for this specific molecule are not readily available in the literature. However, we can infer its properties based on its structure:

- **pKa:** The basicity of the nitrogen at position 4 is influenced by the electron-withdrawing effect of the adjacent carbonyl group at position 2. This effect reduces the electron density on the

nitrogen, making it a weaker base compared to unsubstituted piperazine. For reference, piperazine has pKa values of approximately 5.35 and 9.73.^[7] The relevant pKa for the N4 nitrogen in 1-(3-chlorophenyl)piperazin-2-one will be significantly lower than 9.73. The precise value dictates the pH range over which the compound transitions from its soluble ionized form to its less soluble free base form.

- logP: The logarithm of the partition coefficient (logP) is a measure of lipophilicity. The presence of the chlorophenyl group suggests a moderately lipophilic character for the free base form of the molecule.

Key Factors Influencing Aqueous Solubility

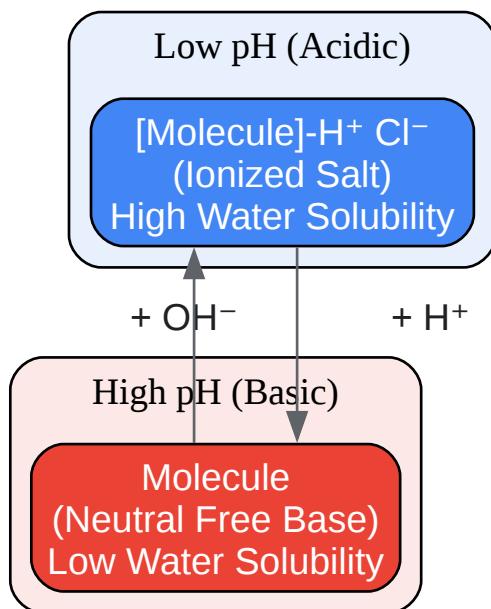
The aqueous solubility of an ionizable compound like **1-(3-chlorophenyl)piperazin-2-one Hydrochloride** is not a single value but rather a profile dependent on several environmental factors.

The Critical Role of pH

The pH of the aqueous medium is the most dominant factor controlling the solubility of this compound.^{[8][9]} As a hydrochloride salt of a weak base, its solubility is governed by the equilibrium between the protonated (cationic) form and the neutral free base.

- At Low pH ($\text{pH} < \text{pKa}$): The compound will exist predominantly in its protonated, cationic form. This ionized species is highly polar and interacts favorably with water molecules, leading to maximum aqueous solubility.
- As pH Approaches the pKa: The equilibrium shifts, and a significant portion of the compound deprotonates to form the neutral free base. This free base, being more lipophilic due to the chlorophenyl group, is expected to be substantially less soluble in water.
- At High pH ($\text{pH} > \text{pKa}$): The compound will exist almost entirely as the poorly soluble free base, likely leading to precipitation from the aqueous solution.

This pH-dependent behavior is a critical consideration for oral drug formulation, as the compound will experience a wide range of pH environments from the stomach (pH 1.5-3.5) to the intestine (pH 6.0-7.5).



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Caption: pH-dependent equilibrium of the compound.

Temperature Dependence

For most crystalline solids, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.^[3] Consequently, the solubility of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride** is expected to increase as the temperature rises.^[10] This relationship can be modeled by the van't Hoff equation, which relates the change in solubility to the heat of solution.^[10] This property is particularly relevant for manufacturing processes, such as the preparation of saturated solutions for formulation or crystallization.

The Common Ion Effect

As a hydrochloride salt, the compound's solubility is subject to the common ion effect.^[11] The dissolution equilibrium involves the dissociation of the salt into the protonated organic cation and a chloride anion. If the dissolution medium already contains a source of chloride ions (e.g., phosphate-buffered saline, PBS), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved state. This can lead to a significant reduction in solubility compared to that in pure water.^[9]

Solubility in Organic and Mixed-Solvent Systems

A comprehensive solubility profile includes data in non-aqueous and mixed-solvent systems, which is vital for chemical synthesis, purification, and the development of non-aqueous formulations.

- Polar Protic Solvents (e.g., Methanol, Ethanol): The hydrochloride salt is expected to exhibit good solubility in these solvents. They can effectively solvate both the cation and the chloride anion and engage in hydrogen bonding.
- Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are known for their ability to dissolve a wide range of organic compounds and are likely to be effective solvents for **1-(3-chlorophenyl)piperazin-2-one Hydrochloride**.
- Nonpolar Solvents (e.g., Toluene, Hexanes): The hydrochloride salt form is expected to be practically insoluble in nonpolar solvents due to its ionic nature. The free base form would demonstrate higher solubility in these environments.
- Co-solvents: The use of water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or polyethylene glycol (PEG) is a common strategy to increase the aqueous solubility of poorly soluble drugs.^[6] These co-solvents reduce the polarity of the water, making it a more favorable environment for the lipophilic portions of the molecule.

Experimental Protocols for Solubility Determination

Empirical testing is essential to establish a definitive solubility profile. The following protocols describe robust, standard methodologies.

Equilibrium Solubility by the Shake-Flask Method

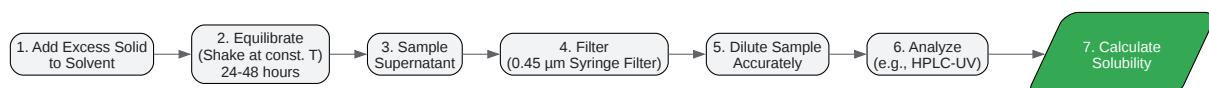
This is the gold-standard method for determining thermodynamic equilibrium solubility.^[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

- Preparation: Add an excess amount of solid **1-(3-chlorophenyl)piperazin-2-one Hydrochloride** to a series of vials, each containing a known volume of the desired test

solvent (e.g., deionized water, pH-adjusted buffers, ethanol). "Excess" means that undissolved solid should be clearly visible after the equilibration period.

- **Equilibration:** Seal the vials securely and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
- **Sampling and Filtration:** Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a chemically inert 0.45 µm syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
- **Dilution:** Accurately dilute the clear, filtered solution with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, against a calibration curve prepared from a known stock solution.
- **Calculation:** Calculate the solubility (in mg/mL or mM) by accounting for the dilution factor.



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Caption: Workflow for the Shake-Flask solubility determination method.

Analytical Quantification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique for quantifying the concentration of the dissolved compound due to the UV-absorbing

properties of the chlorophenyl group.

Example HPLC Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	e.g., 10% to 90% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	~240 nm (to be optimized by UV scan)

| Injection Volume | 10 µL |

Data Summary Table

To build a comprehensive profile, solubility should be determined in a range of pharmaceutically relevant media. The results can be compiled in a table similar to the one below.

Solvent System	Temperature (°C)	Measured Solubility (mg/mL)	Measured Solubility (mM)
0.1 M HCl (pH ~1)	25		
Acetate Buffer (pH 4.5)	25		
Phosphate Buffer (pH 6.8)	25		
Phosphate-Buffered Saline (pH 7.4)	25		
Deionized Water	25		
Deionized Water	37		
Methanol	25		
Ethanol	25		
Propylene Glycol	25		

Conclusion

The solubility of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride** is a multi-faceted property dictated primarily by its molecular structure and the physicochemical conditions of its environment. As a hydrochloride salt of a weak base, its aqueous solubility is expected to be highly dependent on pH, demonstrating maximal solubility in acidic conditions and significantly lower solubility at neutral and basic pH values. Temperature and the presence of common ions will also modulate its solubility. While a theoretical profile can be inferred, precise and actionable data for drug development can only be obtained through rigorous empirical measurement. The shake-flask method coupled with HPLC analysis, as detailed in this guide, provides a robust framework for generating the high-quality data necessary to advance research and formulation activities.

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